

Quinolin-5-ylmethanol molecular weight and formula C₁₀H₉NO

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Compound of Interest

Compound Name: Quinolin-5-ylmethanol

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Quinolin-5-ylmethanol: A Technical Guide for Researchers

An In-depth Technical Guide on the Synthesis, Physicochemical Properties, and Biological Activities of **Quinolin-5-ylmethanol** (C₁₀H₉NO)

This technical guide provides a comprehensive overview of **quinolin-5-ylmethanol**, a quinoline derivative of interest to researchers, scientists, and drug development professionals. This document details its molecular characteristics, synthesis protocols, analytical characterization methods, and known biological activities, with a focus on its potential therapeutic applications.

Physicochemical and Spectroscopic Data

Quinolin-5-ylmethanol is a solid organic compound. Its fundamental properties and key spectroscopic data are summarized below for quick reference.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO	[1][2]
Molecular Weight	159.18 g/mol	[1][2]
Appearance	Solid	[2]
CAS Number	16178-42-0	[1]

Technique	Key Spectroscopic Data
^1H NMR	Chemical shifts are used to confirm the structure and identify protons on the quinoline ring and the methanol group.
^{13}C NMR	Chemical shifts are used to distinguish isomers and confirm the carbon skeleton.
IR Spectroscopy	Characteristic peaks for O-H stretching (from the methanol group) and C=N and C=C stretching (from the quinoline ring) are observed.
Mass Spectrometry (GC-MS)	The molecular ion peak (M^+) is observed at m/z 143, confirming the molecular weight.

Synthesis of Quinolin-5-ylmethanol

The synthesis of quinoline derivatives can be achieved through various established methods, including the Friedländer synthesis, Skraup synthesis, and Combes synthesis. A common laboratory-scale synthesis of **quinolin-5-ylmethanol** involves the reduction of quinoline-5-carbaldehyde.

Experimental Protocol: Reduction of Quinoline-5-carbaldehyde

This protocol describes a general procedure for the synthesis of **quinolin-5-ylmethanol** via the reduction of quinoline-5-carbaldehyde using a mild reducing agent such as sodium borohydride.

Materials:

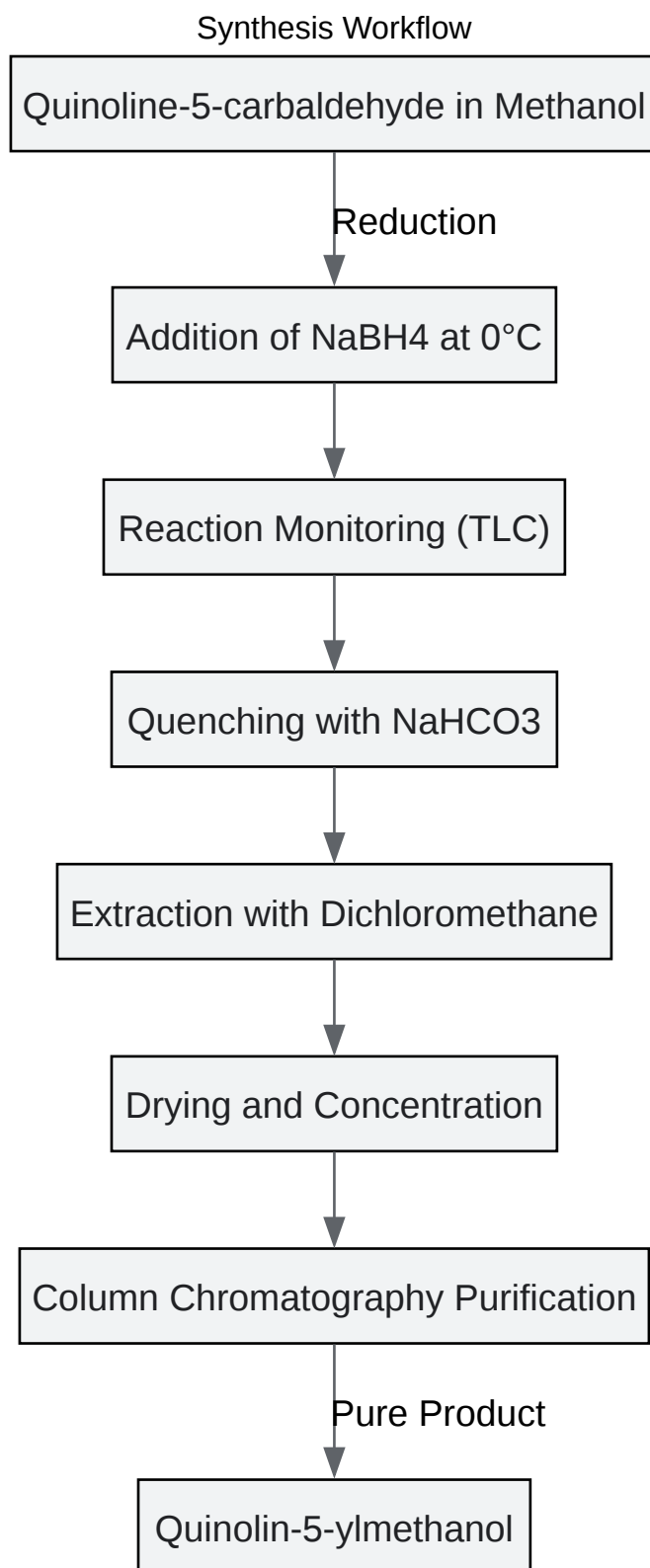
- Quinoline-5-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane for elution

Procedure:

- Dissolve quinoline-5-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure **quinolin-5-ylmethanol**.

Characterization: The structure and purity of the synthesized **quinolin-5-ylmethanol** should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.



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Fig. 1: General workflow for the synthesis of **quinolin-5-ylmethanol**.

Biological Activities and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry.^[3] While specific studies on **quinolin-5-ylmethanol** are limited, research on analogous compounds suggests potential applications in several therapeutic areas.

Anticancer Activity

Many quinoline-based molecules have been investigated for their anticancer properties.^[4] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathways:

- **EGFR/HER-2 Pathway:** Some quinoline derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are often overexpressed in solid tumors.^{[4][5]}
- **PI3K/AKT/mTOR Pathway:** This pathway is crucial for cell growth and survival, and its inhibition by quinoline compounds has been observed in cancer cell lines.
- **VEGF Signaling:** Inhibition of Vascular Endothelial Growth Factor (VEGF) signaling can disrupt tumor angiogenesis, a critical process for tumor growth and metastasis.

Potential Anticancer Signaling Pathways

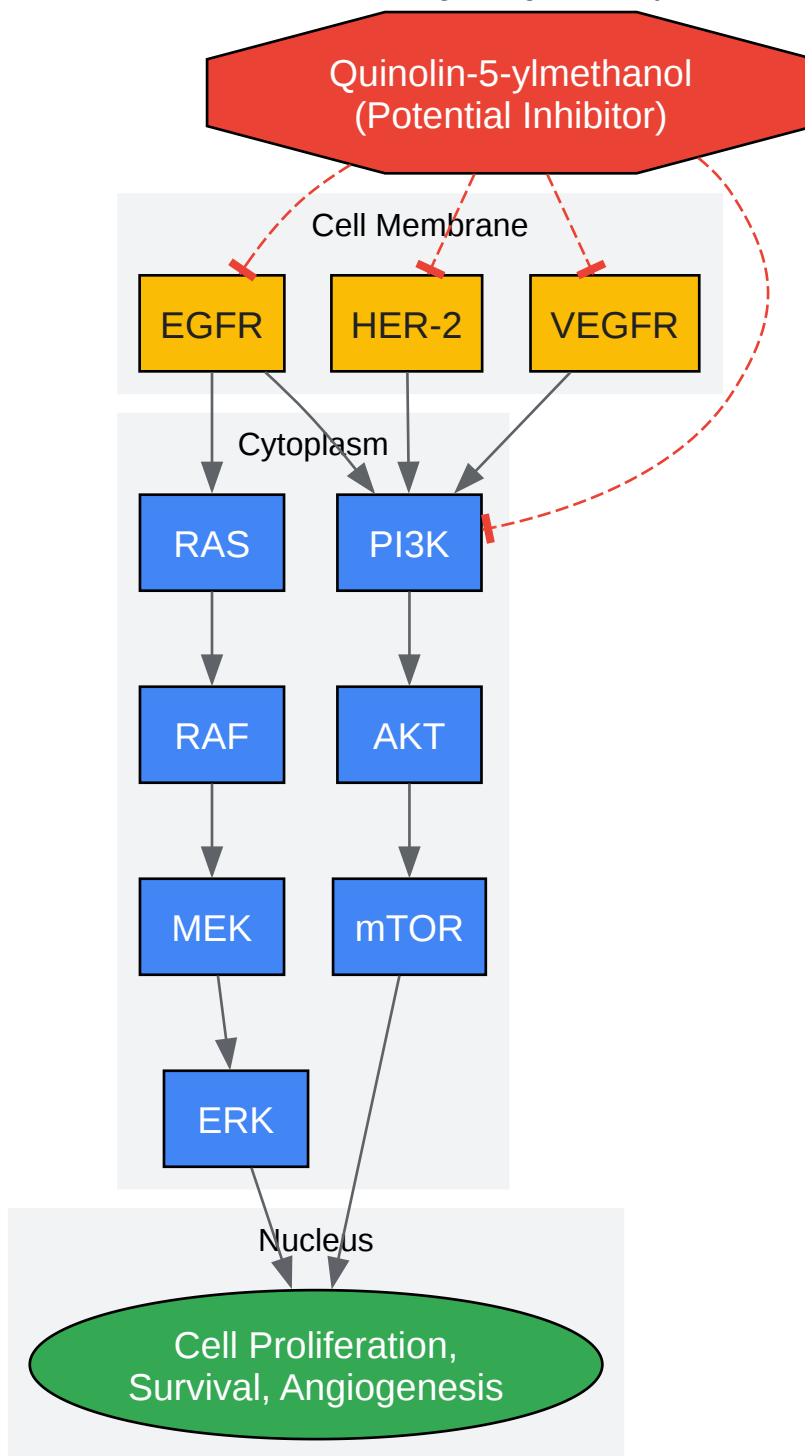
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Fig. 2: Potential signaling pathways targeted by quinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

- Cancer cell lines (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Quinolin-5-ylmethanol**
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **quinolin-5-ylmethanol** in complete cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for another 4 hours.

- Remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Neuroprotective and Antioxidant Activities

Quinoline derivatives have also been investigated for their potential as neuroprotective and antioxidant agents.[6] Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and compounds that can scavenge free radicals or inhibit enzymes involved in oxidative processes are of great interest.

Potential Mechanisms of Action:

- **Radical Scavenging:** The quinoline ring system can act as an antioxidant by donating a hydrogen atom or an electron to neutralize free radicals.
- **Enzyme Inhibition:** Some quinoline derivatives may inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.[6]

Analytical Characterization

The rigorous analytical characterization of **quinolin-5-ylmethanol** is crucial to confirm its identity, purity, and structural integrity.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **quinolin-5-ylmethanol**.

Instrumentation:

- HPLC system with a UV detector

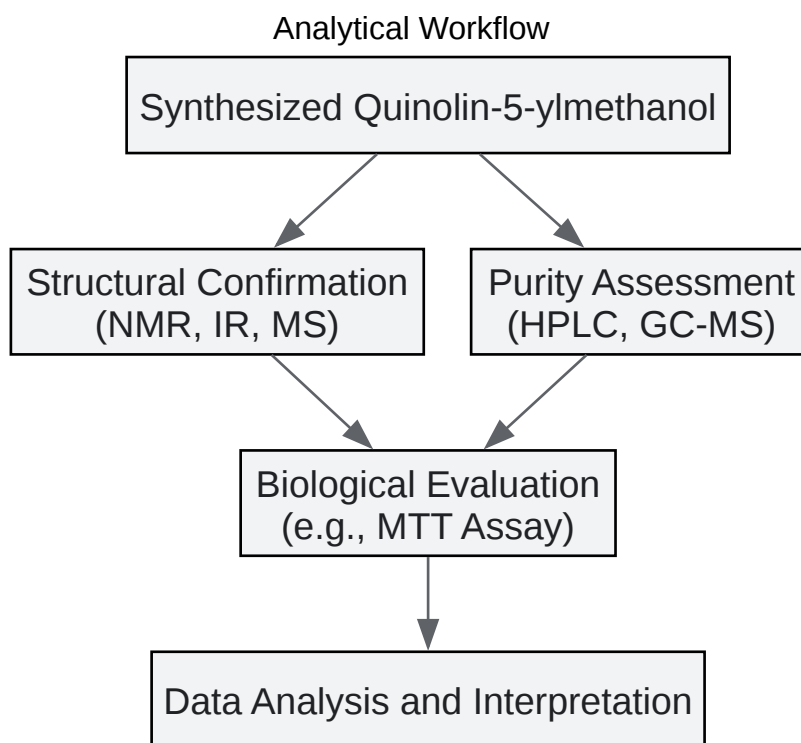
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection Wavelength: 225 nm
- Column Temperature: 25 $^{\circ}$ C

Procedure:

- Prepare a standard solution of **quinolin-5-ylmethanol** in the mobile phase.
- Inject the sample into the HPLC system.
- Analyze the resulting chromatogram to determine the retention time and peak area, which can be used to assess purity.



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Fig. 3: General workflow for the characterization and evaluation.

This technical guide provides a foundational understanding of **quinolin-5-ylmethanol** for researchers in drug discovery and development. The provided protocols are intended as general guidelines and may require optimization for specific laboratory conditions and research objectives.

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References

- 1. researchgate.net [researchgate.net]
- 2. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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